molecular formula C22H29ClN8 B606571 4-(5-氯-3-异丙基-1H-吡唑-4-基)-N-(5-(4-(二甲氨基)哌啶-1-基)吡啶-2-基)嘧啶-2-胺 CAS No. 1256963-02-6

4-(5-氯-3-异丙基-1H-吡唑-4-基)-N-(5-(4-(二甲氨基)哌啶-1-基)吡啶-2-基)嘧啶-2-胺

货号 B606571
CAS 编号: 1256963-02-6
分子量: 440.98
InChI 键: JKFGTURSEBTJIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CDK4-IN-1 is a selective inhibitor of cyclin-dependent kinase 4.

科学研究应用

Application in Cancer Therapy

Specific Scientific Field

Oncology, specifically Breast Cancer Treatment .

Comprehensive and Detailed Summary of the Application

CDK4-IN-1, also known as a CDK4/6 inhibitor, is used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative, locally advanced/metastatic breast cancer (HR+/HER2- LABC/mBC) . It is combined with endocrine therapy and is recommended as the first-line treatment .

Methods of Application or Experimental Procedures

The CDK4/6 inhibitor is administered as part of a combination therapy with endocrine therapy for patients with HR+/HER2- LABC/mBC . The specific CDK4/6 inhibitor used and whether it’s administered in combination or as monotherapy varies .

Results or Outcomes Obtained

The effectiveness and safety outcomes for treatments received in the real-world setting after first-line CDK4/6i therapy in patients with HR+/ HER2- LABC/mBC were synthesized . The weighted average median real-world progression-free survival (rwPFS) was calculated for NCCN/ESMO-recommended post-first-line CDK4/6i treatment regimens .

Application in Cell Cycle Regulation

Specific Scientific Field

Cell Biology .

Comprehensive and Detailed Summary of the Application

The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, targeting CDK4/6 has been proposed as a paradigm shift in the anticancer approach .

Methods of Application or Experimental Procedures

The CDK4/6 inhibitors are designed and developed to effectively inhibit the CDK4/6 complex . This inhibition triggers cell cycle arrest and apoptosis .

Results or Outcomes Obtained

The design and development of effective CDK4/6 inhibitors are increasingly becoming a promising cancer therapy evident with approved drugs such as palbociclib, ribociclib, and abemaciclib .

Application in Protein Kinase Assay

Specific Scientific Field

Biochemistry .

Comprehensive and Detailed Summary of the Application

CDK4-IN-1 is used in protein kinase assays, which are biochemical methods used to study protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups .

Methods of Application or Experimental Procedures

CDK4-IN-1, as a recombinant protein, is used in kinase assays . The assays involve the transfer of a phosphate group from ATP to a substrate protein, and the amount of phosphate transferred is measured .

Results or Outcomes Obtained

The use of CDK4-IN-1 in kinase assays helps in understanding the role of protein kinases in cell signaling and other biological processes .

Application in Overcoming Drug Resistance

Specific Scientific Field

Pharmacology .

Comprehensive and Detailed Summary of the Application

CDK4-IN-1 is used in strategies to overcome drug resistance in cancer treatment . Drug resistance is a major challenge in cancer therapy, and CDK4/6 inhibitors are being explored for their potential to overcome this issue .

Methods of Application or Experimental Procedures

CDK4-IN-1 is used in combination with other drugs to treat CDK4/6-mediated disorders . The aim is to prevent or mitigate the development of drug resistance .

Results or Outcomes Obtained

The use of CDK4-IN-1 in combination therapies has shown promise in treating, preventing, and mitigating breast cancer .

Application in Real-World Evidence Studies

Specific Scientific Field

Epidemiology .

Comprehensive and Detailed Summary of the Application

CDK4-IN-1 is used in real-world evidence studies to understand the effectiveness of subsequent therapies in patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative, locally advanced/metastatic breast cancer (HR+/HER2- LABC/mBC) after first-line treatment with CDK4/6i .

Methods of Application or Experimental Procedures

Real-world evidence studies involve the collection and analysis of data from real-world settings, such as electronic health records, insurance claims data, patient registries, and health surveys . In this context, CDK4-IN-1 is used as a first-line treatment, and the effectiveness of subsequent therapies is studied .

Results or Outcomes Obtained

The systematic literature review synthesized effectiveness and safety outcomes for treatments received in the real-world setting after first-line CDK4/6i therapy in patients with HR+/ HER2- LABC/mBC . The weighted average median real-world progression-free survival (rwPFS) was calculated for NCCN/ESMO-recommended post-first-line CDK4/6i treatment regimens .

Application in Proteolysis Targeting Chimera (PROTAC)

Specific Scientific Field

Molecular Biology .

Comprehensive and Detailed Summary of the Application

CDK4-IN-1 is used in the development of Proteolysis Targeting Chimera (PROTAC), a unique and pioneering technique for degrading CDK4/6 enzymes .

Methods of Application or Experimental Procedures

PROTACs are heterobifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . In this context, CDK4-IN-1 is used as a target protein .

Results or Outcomes Obtained

The use of CDK4-IN-1 in the development of PROTACs has shown promise in the targeted degradation of CDK4/6 enzymes, which could have significant implications for cancer therapy .

属性

IUPAC Name

4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFGTURSEBTJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine

Citations

For This Compound
1
Citations
YS Cho, M Borland, C Brain, CHT Chen… - Journal of medicinal …, 2010 - ACS Publications
Identification and structure-guided optimization of a series of 4-(pyrazol-4-yl)-pyrimidines as selective CDK4/6 inhibitors is reported herein. Several potency and selectivity determinants …
Number of citations: 81 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。